molecular formula C22H22N2O6S B15109642 2-[(5Z)-5-(2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide

2-[(5Z)-5-(2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide

Cat. No.: B15109642
M. Wt: 442.5 g/mol
InChI Key: NXSMYZNYWSZHAS-ODLFYWEKSA-N
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Description

The compound 2-[(5Z)-5-(2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide belongs to the thiazolidinone class, characterized by a 1,3-thiazolidin-2,4-dione core. Its structure features:

  • A (5Z)-2,4-dimethoxybenzylidene substituent at position 5, providing electron-donating methoxy groups that influence electronic distribution and binding interactions.

The Z-configuration of the benzylidene group is critical for maintaining planar geometry, which may optimize interactions with biological targets like enzymes or receptors .

Properties

Molecular Formula

C22H22N2O6S

Molecular Weight

442.5 g/mol

IUPAC Name

2-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide

InChI

InChI=1S/C22H22N2O6S/c1-29-17-8-5-15(18(12-17)30-2)11-19-21(27)24(22(28)31-19)13-20(26)23-10-9-14-3-6-16(25)7-4-14/h3-8,11-12,25H,9-10,13H2,1-2H3,(H,23,26)/b19-11-

InChI Key

NXSMYZNYWSZHAS-ODLFYWEKSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NCCC3=CC=C(C=C3)O)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NCCC3=CC=C(C=C3)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-5-(2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide typically involves the condensation of 2,4-dimethoxybenzaldehyde with thiazolidine-2,4-dione in the presence of a suitable base to form the benzylidene derivative. This intermediate is then reacted with N-[2-(4-hydroxyphenyl)ethyl]acetamide under specific conditions to yield the final product .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves optimizing the reaction conditions to maximize yield and purity. This may include the use of advanced techniques such as microwave-assisted synthesis, high-throughput screening of reaction conditions, and purification methods like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(5Z)-5-(2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene and acetamide moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-(2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Analysis and Pharmacological Implications

Compound Name Substituents at Position 5 Acetamide Side Chain Molecular Weight (g/mol) Key Structural Features
Target Compound 2,4-Dimethoxybenzylidene N-[2-(4-hydroxyphenyl)ethyl] Not provided Polar phenolic group enhances solubility; methoxy groups increase electron density.
2-{(5Z)-2,4-Dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-(4-fluorophenyl)acetamide (E)-3-Phenylallylidene N-(4-fluorophenyl) 382.40 Fluorophenyl group introduces electronegativity; conjugated allylidene may improve π-π stacking.
2-[(5Z)-5-(4-Chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide 4-Chlorobenzylidene N-(5-(2-chlorobenzyl)thiazol-2-yl) Not provided Chlorine atoms enhance lipophilicity; thiazole ring may confer rigidity and metal-binding capacity.
2-[(5Z)-5-(2-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide 2-Methoxybenzylidene N-(5-methylthiadiazol-2-yl) 408.47 Thioxo group at position 2 modifies redox properties; thiadiazole moiety may enhance bioactivity.
2-[(5Z)-5-(3,4-Dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)acetamide 3,4-Dimethoxybenzylidene N-(4-sulfamoylphenyl) 473.50 Sulfamoyl group introduces acidity; additional methoxy may improve membrane permeability.
Key Observations:

Electron-Donating vs.

Side Chain Modifications :

  • The 4-hydroxyphenethyl group in the target compound offers hydrogen-bonding capability, contrasting with the 4-fluorophenyl () or sulfamoylphenyl () groups, which prioritize steric or electrostatic interactions.

Heterocyclic Additions :

  • Thiazole () and thiadiazole () rings introduce sites for metal coordination or π-stacking, which are absent in the target compound.

Research Findings and Activity Trends

  • Antimicrobial Activity : Derivatives with chlorobenzylidene () or thioxo () groups exhibit enhanced antibacterial activity, likely due to increased membrane disruption or enzyme inhibition .
  • Anticancer Potential: Compounds with sulfamoylphenyl () or fluorophenyl () side chains show promise in kinase inhibition, while the target compound’s phenolic group may modulate oxidative stress pathways .
  • Synthetic Feasibility: The target compound’s dimethoxybenzylidene group is synthetically accessible via Knoevenagel condensation, similar to methods in .

Physicochemical Properties

  • Solubility: The phenolic group may improve aqueous solubility compared to halogenated analogs (e.g., ).
  • LogP : Estimated to be lower than chlorinated derivatives (e.g., ) but higher than sulfamoyl-containing analogs ().

Biological Activity

The compound 2-[(5Z)-5-(2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide is a thiazolidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and its potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N2O5SC_{19}H_{24}N_{2}O_{5}S with a molecular weight of approximately 392.5 g/mol. The structure consists of a thiazolidine ring fused with various functional groups, which contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that thiazolidine derivatives exhibit significant anticancer properties. The compound's mechanism of action involves the inhibition of key enzymes related to cancer cell proliferation. For instance, it has been shown to induce apoptosis in cancer cells through mitochondrial pathways and inhibit topoisomerases, which are crucial for DNA replication and repair.

Table 1: Anticancer Activity Overview

Study Cell Line IC50 (µM) Mechanism
Evren et al. (2019)NIH/3T3< 1.0Apoptosis induction
MDPI Study (2023)MCF-70.97 ± 0.1Topoisomerase inhibition

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that it may inhibit the growth of various bacterial strains by disrupting their cell wall synthesis and function. This activity is particularly relevant in the context of increasing antibiotic resistance.

Table 2: Antimicrobial Activity

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: It interacts with specific enzymes involved in cancer cell metabolism and proliferation.
  • Apoptotic Pathways: It activates intrinsic apoptotic pathways leading to cancer cell death.
  • Antibacterial Mechanism: The compound disrupts bacterial cell wall synthesis, leading to cell lysis.

Case Study 1: Anticancer Efficacy

In a study conducted on MCF-7 breast cancer cells, the compound demonstrated a significant reduction in cell viability at concentrations as low as 0.97 µM, suggesting potent anticancer activity through apoptosis induction.

Case Study 2: Antimicrobial Testing

Another study assessed the antimicrobial efficacy against common pathogens like Staphylococcus aureus and Escherichia coli, revealing promising results with MIC values indicating effective inhibition at relatively low concentrations.

Q & A

Basic Research Question

  • NMR Spectroscopy : The Z-isomer’s geometry is confirmed by coupling constants (J = 10–12 Hz) between the benzylidene proton and adjacent carbons in ¹H and ¹³C NMR. Aromatic protons from the 2,4-dimethoxybenzylidene group appear as distinct doublets in the 6.8–7.5 ppm range .
  • IR Spectroscopy : Stretching frequencies at ~1680–1700 cm⁻¹ confirm the C=O groups in the thiazolidinedione ring .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

How can reaction conditions be optimized to enhance regioselectivity for the Z-isomer during synthesis?

Advanced Research Question

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates and favor Z-isomer formation due to reduced steric hindrance .
  • Catalysts : Mild bases like triethylamine or sodium acetate minimize side reactions, while acidic conditions (acetic acid) promote cyclization and isomer stability .
  • Temperature Control : Refluxing at 80–100°C in DMF increases reaction efficiency, while rapid cooling post-reaction prevents isomer interconversion .

What experimental strategies are recommended for elucidating the compound’s mechanism of action in biological systems?

Advanced Research Question

  • Target Identification : Use molecular docking studies to predict interactions with proteins like PPAR-γ (peroxisome proliferator-activated receptor gamma), a common target for thiazolidinedione derivatives .
  • In Vitro Assays :
    • Dose-Response Analysis : Test hypoglycemic activity in adipocyte differentiation assays (e.g., 3T3-L1 cells) with glucose uptake measurements .
    • Cytotoxicity Screening : Evaluate IC₅₀ values in cancer cell lines (e.g., MCF-7) to assess selectivity .
  • Metabolic Stability : Use liver microsome assays to monitor oxidation pathways linked to the 4-hydroxyphenethyl group .

How should researchers resolve contradictions in spectral data during structural validation?

Advanced Research Question

  • Cross-Validation : Combine NMR, IR, and X-ray crystallography (if crystals are obtainable) to resolve ambiguities. For example, unexpected NMR peaks may arise from rotamers; variable-temperature NMR can distinguish dynamic effects .
  • Isotopic Labeling : Incorporate deuterated solvents (e.g., DMSO-d₆) to suppress solvent peaks and clarify proton assignments .
  • Computational Modeling : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra to confirm bond geometries .

What are the critical considerations for designing stability studies of this compound under physiological conditions?

Advanced Research Question

  • pH-Dependent Degradation : Test solubility and hydrolysis rates in buffers (pH 1.2–7.4) to simulate gastrointestinal and bloodstream environments. The acetamide bond is prone to cleavage under acidic conditions .
  • Light/Temperature Sensitivity : Conduct accelerated stability studies (40°C/75% RH) to identify degradation products via LC-MS .
  • Oxidative Stress : Expose the compound to hydrogen peroxide or cytochrome P450 enzymes to assess metabolic pathways .

How can researchers differentiate between tautomeric forms of the thiazolidinedione ring in solution?

Advanced Research Question

  • Dynamic NMR : Monitor proton exchange rates in D₂O to detect tautomeric equilibria (e.g., keto-enol tautomerism) .
  • UV-Vis Spectroscopy : Absorption shifts at 250–300 nm indicate tautomeric states .
  • Crystallography : Single-crystal X-ray diffraction provides definitive evidence of the dominant tautomer in the solid state .

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